molecular formula C13H18Cl2N2O B5653618 2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethanol

2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethanol

Cat. No. B5653618
M. Wt: 289.20 g/mol
InChI Key: KJPNKEJFVWKVPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific bromophenyl and chlorobenzene derivatives with hydroxyethylpiperazine under controlled conditions, such as a 1:1.10 mole ratio at 115°C for 4 hours, achieving an 88.5% yield. The structural confirmation of the synthesized compounds is crucial in understanding their composition and potential applications (Wang Jin-peng, 2013).

Molecular Structure Analysis

Molecular structure analysis of similar piperazinyl ethanol compounds involves advanced techniques such as density functional theory (DFT/B3LYP) with 6-31+G(d,p) basis set for quantum chemical calculations. These analyses provide insights into the harmonic vibrational frequencies, natural bond orbital (NBO) analysis, and electronic properties, including HOMO and LUMO energies. Such detailed examinations are essential for understanding the stability and reactivity of the molecule (R. Mekala, R. Mathammal, M. Sangeetha, 2015).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with diverse chemical properties. For example, the interaction of piperazine with formaldehyde and amino salicylic acid in ethanol can result in macrocyclic compounds that exhibit significant antimicrobial activity, highlighting the versatile chemical reactivity and potential applications of these compounds in various fields (N. Nishat, M. Haq, T. Ahamad, Vikrant Kumar, 2007).

properties

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNKEJFVWKVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5356502

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